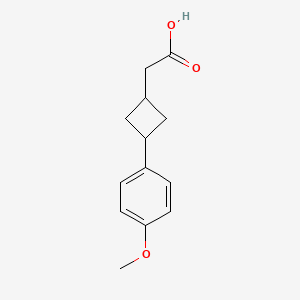

2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid

Description

2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid is a cyclobutane-derived carboxylic acid featuring a 4-methoxyphenyl substituent on the cyclobutyl ring and an acetic acid side chain. Cyclobutane-containing molecules are of interest due to their conformational rigidity, which can enhance binding affinity in biological systems . The 4-methoxyphenyl group may contribute to electronic effects, influencing solubility and reactivity.

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

2-[3-(4-methoxyphenyl)cyclobutyl]acetic acid |

InChI |

InChI=1S/C13H16O3/c1-16-12-4-2-10(3-5-12)11-6-9(7-11)8-13(14)15/h2-5,9,11H,6-8H2,1H3,(H,14,15) |

InChI Key |

HUKDZFAFUYSOSN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(C2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the cyclization of a suitable phenyl-substituted precursor under acidic or basic conditions to form the cyclobutyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The cyclobutyl ring can be reduced to form cyclobutane derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under suitable conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of cyclobutane derivatives.

Substitution: Formation of substituted cyclobutyl acetic acid derivatives.

Scientific Research Applications

Pharmacological Studies

The compound has been evaluated for its potential as an anti-inflammatory agent. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This suggests a promising role for 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid in treating conditions characterized by inflammation .

Neuropharmacology

Research into azacyclic compounds has revealed their effectiveness in modulating serotonergic receptor activity, which is crucial in treating neuropsychiatric disorders such as depression and anxiety . Given the structural similarities with other neuroactive compounds, 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid may also exhibit similar properties warranting investigation.

Case Study 1: Antimycobacterial Evaluation

A study synthesized various phenylacetic acid derivatives and evaluated their activity against multiple mycobacterial species. One derivative showed significant inhibition at low concentrations (MICs ranging from 0.08 to 5.05 μM), suggesting that similar evaluations for 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid could yield valuable insights into its antimycobacterial potential .

Case Study 2: Inflammation and Pain Management

Research on related compounds has demonstrated their ability to reduce pain and inflammation in animal models of arthritis. These findings imply that 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid could be beneficial in developing new analgesics or anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparison of Cyclobutylacetic Acid Derivatives

Key Findings :

- Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in ) enhance thermal stability, as evidenced by higher melting points (89–100°C). In contrast, alkyl substituents (e.g., methyl in ) likely reduce polarity, impacting solubility.

- Synthetic Yields : Multicomponent reactions involving Meldrum’s acid (e.g., ) achieve moderate yields (68%), while acryloyl derivatives () report higher yields (83–85%) due to optimized cyclization .

Aromatic Acetic Acid Derivatives Without Cyclobutane

Table 2: Non-Cyclobutane Analogs with 4-Methoxyphenyl Groups

Key Findings :

- Chain Length Effects : Propionic acid derivatives (e.g., 3-(4-Methoxyphenyl)propionic acid ) exhibit altered pharmacokinetics compared to acetic acid analogs due to increased hydrophobicity.

Substituent Variations on the Phenyl Ring

Table 3: Impact of Phenyl Substituents

Key Findings :

- Methoxy vs. Halogen : The 4-methoxy group enhances solubility via hydrogen bonding, whereas halogen substituents (e.g., bromo in ) may facilitate halogen bonding in drug-receptor interactions.

- Fluorine Effects : The 4-fluoro substituent () balances electronic effects, improving stability without significantly altering hydrophobicity.

Biological Activity

2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound features a cyclobutyl group attached to a methoxyphenyl moiety and an acetic acid functional group. This unique structure may influence its interaction with biological targets, enhancing its lipophilicity and bioavailability.

Research indicates that 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid interacts with specific molecular targets, potentially modulating the activity of enzymes or receptors involved in various biochemical pathways. However, detailed studies are required to elucidate the exact mechanisms at play.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For instance, derivatives similar to 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

- Cytotoxicity : Compounds with structural similarities have demonstrated significant cytotoxic effects. For example, a related compound exhibited an IC50 value of 5.87 µM against MCF-7 cells after 48 hours of exposure, indicating its potential as an anti-proliferative agent .

- Mechanisms Involved : The anticancer effects are often linked to the induction of apoptosis and cell cycle arrest. Studies suggest that these compounds can inhibit key proteins involved in cell proliferation, such as cyclin-dependent kinases (CDKs), leading to G0/G1 phase accumulation and S-phase reduction in treated cells .

Anti-inflammatory Properties

Compounds structurally related to 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid have also been studied for their anti-inflammatory properties. The presence of the methoxy group may enhance the compound's ability to penetrate cellular membranes and exert effects on inflammatory pathways by inhibiting specific enzymes or receptors involved in inflammation.

Case Studies

- Study on MCF-7 Cells : A derivative similar to 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid was tested for its effects on MCF-7 cells. The study found that treatment led to significant reductions in cell viability and induced apoptosis after 48 hours of exposure. The compound's mechanism was linked to the inhibition of STAT3 transcription factors, which play a crucial role in cell survival and proliferation .

- Toxicity Assessment : In toxicity assays involving Daphnia, related compounds exhibited low toxicity levels, with lethality percentages below 20% at high concentrations (200 µM). This suggests a favorable safety profile for further development .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique biological activity profile of 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid. Below is a summary table comparing key findings:

| Compound | IC50 (MCF-7 Cells) | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid | TBD | Inhibition of CDK9 and STAT3 | Low (<20% lethality) |

| Related Compound A | 5.87 µM | Induction of apoptosis | Moderate |

| Related Compound B | TBD | Cell cycle arrest | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.